molecular formula C10H10BrFO3 B13889979 Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

Cat. No.: B13889979
M. Wt: 277.09 g/mol
InChI Key: RJXSAQFWFIJNNA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by fluorination and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity and function. The methoxy and methyl groups can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 5-bromo-3-fluoro-2-methylbenzoate
  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Uniqueness

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrF O3 and a molecular weight of approximately 263.06 g/mol. The presence of halogen atoms (bromine and fluorine) along with a methoxy group contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The halogen substituents can enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation: Interaction with receptors can lead to downstream signaling changes, impacting various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains, including resistant strains. For instance, it has shown effectiveness against Acinetobacter baumannii and Klebsiella pneumoniae, which are significant pathogens in healthcare settings.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii4 μg/mL
Klebsiella pneumoniae2 μg/mL

2. Anti-HIV Activity

In a study focused on HIV treatment, derivatives of this compound were evaluated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was noted that structural modifications could enhance antiviral potency.

3. Cytotoxicity

Cytotoxic assays have revealed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against multidrug-resistant E. coli. The study found that the compound significantly lowered bacterial viability at concentrations as low as 0.125 μg/mL, indicating strong antibacterial activity .

Case Study 2: HIV Reverse Transcriptase Inhibition
In another study examining NNRTIs, this compound was modified to improve its binding affinity to reverse transcriptase. The modified compounds exhibited enhanced inhibition rates compared to unmodified versions, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H10BrFO3/c1-5-8(12)6(10(13)15-3)4-7(11)9(5)14-2/h4H,1-3H3

InChI Key

RJXSAQFWFIJNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)Br)C(=O)OC)F

Origin of Product

United States

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